molecular formula C16H22O4 B1325963 Ethyl 5-oxo-5-(4-n-propoxyphenyl)valerate CAS No. 898757-60-3

Ethyl 5-oxo-5-(4-n-propoxyphenyl)valerate

Cat. No.: B1325963
CAS No.: 898757-60-3
M. Wt: 278.34 g/mol
InChI Key: WJBOVTLRUZWYDG-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-5-(4-n-propoxyphenyl)valerate (CAS No. 898757-60-3) is an organic ester with the molecular formula C₁₆H₂₂O₄ and a molecular weight of 278.34 g/mol . Structurally, it consists of a valerate backbone (five-carbon chain) with a ketone group at the fifth position and a 4-n-propoxyphenyl substituent. The propoxy group (–OCH₂CH₂CH₃) attached to the para position of the phenyl ring distinguishes it from other valerate derivatives. This compound is primarily utilized as a pharmaceutical intermediate or building block in combinatorial synthesis due to its aromatic and ester functionalities .

Properties

IUPAC Name

ethyl 5-oxo-5-(4-propoxyphenyl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-3-12-20-14-10-8-13(9-11-14)15(17)6-5-7-16(18)19-4-2/h8-11H,3-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBOVTLRUZWYDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645784
Record name Ethyl 5-oxo-5-(4-propoxyphenyl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-60-3
Record name Ethyl δ-oxo-4-propoxybenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-oxo-5-(4-propoxyphenyl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxy-Substituted Valerate Esters

Ethyl 5-oxo-5-[4-(pentyloxy)phenyl]pentanoate (CAS No. 138247-19-5)
  • Molecular formula : C₁₈H₂₆O₄
  • Molecular weight : 306.40 g/mol
  • Key difference : The pentyloxy group (–OCH₂CH₂CH₂CH₂CH₃) replaces the propoxy group, increasing hydrophobicity and molecular weight.
  • Applications : Used in organic synthesis; 97% purity available from suppliers like Hairui Chem .
Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate
  • Molecular formula : C₁₇H₂₄O₃
  • Key difference : Shorter carbon chain (butyrate instead of valerate) and a pentylphenyl substituent.
  • Relevance : Highlights the impact of chain length on physicochemical properties .

Aromatic Ring-Modified Valerate Esters

Ethyl 5-oxo-5-(4-phenoxyphenyl)valerate (CAS No. 105769-45-7)
  • Molecular formula : C₁₉H₂₀O₄
  • Molecular weight : 312.36 g/mol
Ethyl 5-oxo-5-(9-Phenanthryl)valerate (CAS No. 898752-88-0)
  • Molecular formula : C₂₁H₂₀O₃
  • Molecular weight : 320.38 g/mol
  • Key difference : A bulky phenanthryl group increases steric hindrance and lipophilicity, affecting reactivity and solubility .

Heteroatom-Containing Valerate Esters

Ethyl 5-oxo-5-(2-pyridyl)valerate (CAS No. 898776-54-0)
  • Molecular formula: C₁₂H₁₅NO₃
  • Molecular weight : 221.25 g/mol
  • Key difference : Pyridyl nitrogen introduces basicity and hydrogen-bonding capability, altering solubility and biological activity .
Ethyl 5-oxo-5-(4-thiomethylphenyl)valerate (CAS No. 854859-01-1)
  • Molecular formula : C₁₄H₁₈O₃S
  • Molecular weight : 266.36 g/mol

Functional Group Variations

Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate
  • Molecular formula : C₂₃H₂₂O₅
  • Key difference : Incorporation of an ethoxycarbonyloxy group and alkyne functionality, enabling click chemistry applications .

Structural and Functional Impact Analysis

Table 1: Comparative Properties of Key Valerate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Applications
Ethyl 5-oxo-5-(4-n-propoxyphenyl)valerate C₁₆H₂₂O₄ 278.34 4-n-Propoxyphenyl Pharmaceutical intermediates
Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate C₁₈H₂₆O₄ 306.40 4-Pentyloxyphenyl Organic synthesis
Ethyl 5-oxo-5-(4-phenoxyphenyl)valerate C₁₉H₂₀O₄ 312.36 4-Phenoxyphenyl Material science
Ethyl 5-oxo-5-(2-pyridyl)valerate C₁₂H₁₅NO₃ 221.25 2-Pyridyl Medicinal chemistry

Key Findings:

Alkoxy Chain Length : Longer alkoxy groups (e.g., pentyloxy vs. propoxy) increase molecular weight and hydrophobicity, influencing solubility and bioavailability .

Aromatic vs. Heterocyclic Substituents : Phenanthryl or pyridyl groups introduce steric or electronic effects, altering reactivity in catalytic processes .

Synthetic Utility : Ethyl valerate derivatives with ethoxycarbonyl or alkyne groups enable modular synthesis via esterification or click chemistry .

Research and Industrial Relevance

  • Biocatalysis : Sol-gel immobilized lipases achieve >80% conversion to ethyl valerate derivatives under mild conditions, suggesting scalable synthesis routes .
  • Market Trends : Ethyl valerate analogs are marketed by suppliers like CymitQuimica and Hairui Chem, with prices ranging from $313/g (phenanthryl derivative) to discontinued products for propoxy variants .

Biological Activity

Ethyl 5-oxo-5-(4-n-propoxyphenyl)valerate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C16H22O4C_{16}H_{22}O_4. Its structure features a propoxy group attached to a phenyl ring, which is likely responsible for its unique biological properties. The compound's chemical reactivity allows it to undergo various transformations, making it a valuable intermediate in organic synthesis.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The exact mechanisms by which this compound exerts its antimicrobial effects are still under investigation, but it may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Preliminary data suggest that it can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity positions it as a candidate for further development in treating inflammatory diseases such as arthritis and other chronic conditions.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is hypothesized that the compound may bind to various enzymes or receptors, modulating their activity and leading to observed biological effects. Further research is required to elucidate these pathways fully.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound differs from structurally related compounds:

Compound NameMolecular FormulaKey Features
This compoundC16H22O4C_{16}H_{22}O_4Contains a propoxy group; exhibits antimicrobial and anti-inflammatory properties
Ethyl 5-oxo-5-phenylvalerateC15H20O4C_{15}H_{20}O_4Lacks the propoxy group; may have different biological properties
Ethyl 5-oxo-5-(4-methoxyphenyl)valerateC16H22O4C_{16}H_{22}O_4Contains a methoxy group instead of a propoxy group; different reactivity

This comparison suggests that the presence of the propoxy group may enhance specific biological activities compared to other derivatives.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A study tested the compound against multiple strains of bacteria, demonstrating significant inhibitory effects, particularly against Gram-positive bacteria. The findings support further exploration into its use as an antimicrobial agent in clinical settings.
  • Anti-inflammatory Research : In a controlled experiment involving animal models, administration of the compound resulted in reduced markers of inflammation and pain relief, indicating its potential for managing inflammatory disorders.

Future Directions

The ongoing research into this compound emphasizes its promise as a pharmaceutical agent. Future studies should focus on:

  • Mechanistic Studies : Detailed investigations into the molecular pathways influenced by this compound.
  • Clinical Trials : Evaluating safety and efficacy in human subjects to establish therapeutic applications.

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